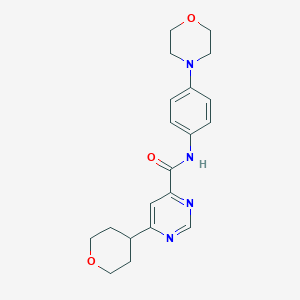
N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as MORPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is not fully understood. However, it has been shown to modulate the activity of ion channels, such as voltage-gated sodium channels and transient receptor potential channels. By modulating the activity of these channels, this compound can affect the transmission of signals between neurons and the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In neuroscience, this compound has been shown to modulate the activity of ion channels, which can affect the transmission of signals between neurons. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in lab experiments is its ability to modulate the activity of ion channels, which are essential for the transmission of signals between neurons. Additionally, this compound has been shown to have anti-inflammatory effects, which can be useful in studying inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for research on N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for neurological disorders, such as epilepsy and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery. Finally, more studies are needed to investigate the safety and toxicity of this compound in humans.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method of this compound involves the reaction of 4-(4-chlorophenyl) morpholine and 6-(oxan-4-yl) pyrimidine-4-carboxylic acid. This compound has been extensively studied for its potential applications in neuroscience, cancer research, and drug discovery. Its mechanism of action is not fully understood, but it has been shown to modulate the activity of ion channels and have anti-inflammatory effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this chemical compound.
Synthesis Methods
The synthesis of N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the reaction of 4-(4-chlorophenyl) morpholine and 6-(oxan-4-yl) pyrimidine-4-carboxylic acid, which results in the formation of this compound. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as triethylamine.
Scientific Research Applications
N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of ion channels, which are essential for the transmission of signals between neurons. In cancer research, this compound has been investigated as a potential therapeutic agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been used as a tool compound in drug discovery to identify novel targets for drug development.
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-20(19-13-18(21-14-22-19)15-5-9-26-10-6-15)23-16-1-3-17(4-2-16)24-7-11-27-12-8-24/h1-4,13-15H,5-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNQVMXCPLBVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Cyclopentyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2534658.png)
![4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2534661.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2534662.png)
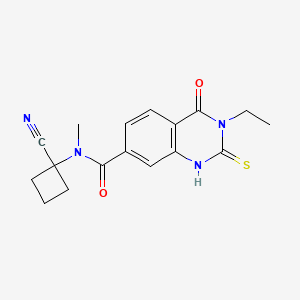
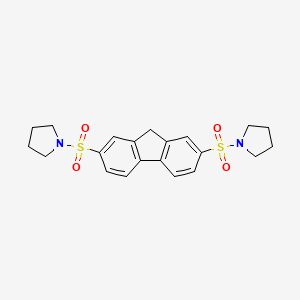

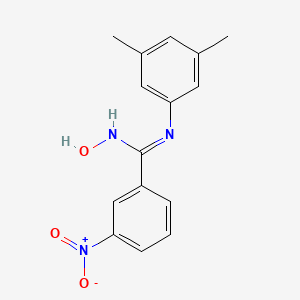
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2534668.png)
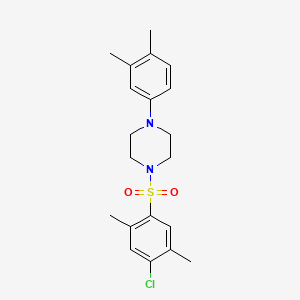
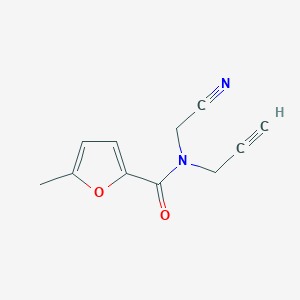
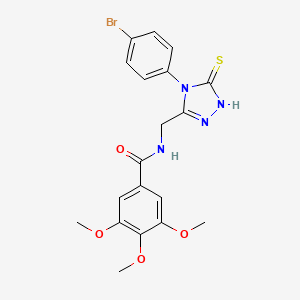
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534673.png)